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molecular formula C25H16O9 B1666351 6-Carboxyfluorescein diacetate CAS No. 3348-03-6

6-Carboxyfluorescein diacetate

Cat. No. B1666351
M. Wt: 460.4 g/mol
InChI Key: QMOGCCYGOPYYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05419914

Procedure details

To further characterize the liposome uptake, kinetic measurements were made using flow cytometry in which 27 mol % DSPE-ATA liposomes were prepared in 150 mM NaCl, phosphate buffer, pH 7.4 along with dipalmitoylphosphatidylglycerol/DPPC/CHOL (50/1733) liposomes in the same buffer. The liposomes were loaded with 6-carboxyfluorescein diacetate (6-CFDA) by lowering the pH to 5.0 and adding the 6-CFDA dissolved in dimethylsulfoxide (DMSO). This fluorophore is non-fluorescent in the diacetate form. Deacetylation resulting from either base hydrolysis or enzymatic hydrolysis yields the fluorescent compound 6-carboxyfluorescein. The fluorophore was found to be stably entrapped in buffer for at least 7 days and was stably entrapped in the presence of serum for 3 hours at 37° C. Both formulations of 6-CFDA labeled liposomes were incubated with 72 hour phytahemaglutanin stimulated peripheral blood mononuclear cells (PBMCs) and the kinetics of liposome uptake were followed by flow cytometry for 48 hours. The results showed that both monocytes and lymphocytes took up the 27 mol % NEST-PE liposomes better than the 50 mol % DPPG liposomes. The results also showed that the kinetics of uptake for the lymphocytes was slower and saturated later than the monocyte liposome uptake.
Name
DSPE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dipalmitoylphosphatidylglycerol DPPC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 50/1733 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CCCCCCCCCCCCCCCCCC(OCC(OC(CCCCCCCCCCCCCCCCC)=O)COP(OCCN)(O)=O)=O.P([O-])([O-])([O-])=O.CC([O:60][C:61]1[CH:66]=[CH:65][C:64]2[C:67]3([O:90][C:88](=[O:89])[C:80]4[CH:81]=[CH:82][C:83]([C:85]([OH:87])=[O:86])=[CH:84][C:79]3=4)[C:68]3[CH:74]=[CH:73][C:72]([O:75]C(C)=O)=[CH:71][C:69]=3[O:70][C:63]=2[CH:62]=1)=O.CC(CC(O)=O)=O>[Na+].[Cl-].CS(C)=O>[CH:82]1[C:83]([C:85]([OH:87])=[O:86])=[CH:84][C:79]([C:67]2[C:68]3[CH:74]=[CH:73][C:72]([OH:75])=[CH:71][C:69]=3[O:70][C:63]3[C:64]=2[CH:65]=[CH:66][C:61]([CH:62]=3)=[O:60])=[C:80]([C:88]([OH:90])=[O:89])[CH:81]=1 |f:4.5|

Inputs

Step One
Name
DSPE
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Three
Name
dipalmitoylphosphatidylglycerol DPPC
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 50/1733 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)CC(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Na+].[Cl-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Deacetylation resulting from either base hydrolysis or enzymatic hydrolysis

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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